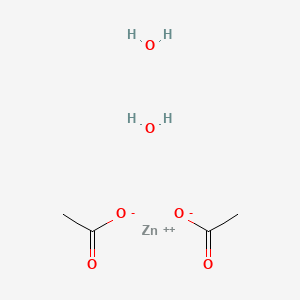
2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate is a perfluorinated compound that has gained attention due to its use as an alternative to perfluorooctanoic acid in the fluoropolymer industry . This compound is characterized by its high environmental persistence, bioaccumulation potential, and concerns regarding its potential toxicity and health risks .
Méthodes De Préparation
The synthesis of 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate involves the reaction of hexafluoropropylene oxide with itself to form hexafluoropropylene oxide dimer acid fluoride . This intermediate is then converted to the ammonium salt, which is the specific chemical used in industrial applications . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different fluorinated products.
Reduction: Reduction reactions can alter the fluorine content and structure of the compound.
Substitution: The compound can undergo substitution reactions where fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate involves its interaction with biological systems, leading to various effects:
Comparaison Avec Des Composés Similaires
2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate is similar to other perfluorinated compounds, such as:
Perfluorooctanoic acid: Both compounds are used in the fluoropolymer industry, but this compound is considered a safer alternative due to its lower toxicity.
Hexafluoropropylene oxide dimer acid: This compound is an intermediate in the synthesis of this compound and shares similar chemical properties.
The uniqueness of this compound lies in its specific structure and its role as a replacement for more toxic perfluorinated compounds .
Propriétés
Formule moléculaire |
C6F11O3- |
|---|---|
Poids moléculaire |
329.04 g/mol |
Nom IUPAC |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate |
InChI |
InChI=1S/C6HF11O3/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H,18,19)/p-1 |
Clé InChI |
CSEBNABAWMZWIF-UHFFFAOYSA-M |
SMILES canonique |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[O-] |
Synonymes |
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-furyl)-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B1226298.png)

![4-butoxy-N-[4-[4-(2-methyl-1-oxopropyl)-1-piperazinyl]phenyl]benzamide](/img/structure/B1226304.png)
![N-[4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1226305.png)

![3-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]benzoic acid [2-(methylamino)-2-oxoethyl] ester](/img/structure/B1226313.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide](/img/structure/B1226314.png)
![ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1226316.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1226317.png)





